Dibenzyl pyridine-2,5-dicarboxylate

Descripción

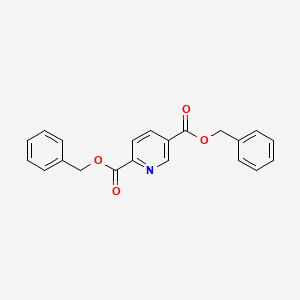

Dibenzyl pyridine-2,5-dicarboxylate is an ester derivative of pyridine-2,5-dicarboxylic acid, synthesized via the reaction of pyridine-2,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by esterification with benzyl alcohol. This yields a crystalline product with a melting point of 110°C after recrystallization from ethyl acetate . The compound is structurally characterized by two benzyl ester groups attached to the pyridine ring at the 2- and 5-positions (Figure 1).

Propiedades

Número CAS |

24202-70-8 |

|---|---|

Fórmula molecular |

C21H17NO4 |

Peso molecular |

347.4 g/mol |

Nombre IUPAC |

dibenzyl pyridine-2,5-dicarboxylate |

InChI |

InChI=1S/C21H17NO4/c23-20(25-14-16-7-3-1-4-8-16)18-11-12-19(22-13-18)21(24)26-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

Clave InChI |

AVCHXFWJIVVCEC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Pyridine-2,4-Dicarboxylate Derivatives

- Example : Diethyl pyridine-2,4-dicarboxylate (PD24)

- Synthesis : Prepared via esterification of pyridine-2,4-dicarboxylic acid, similar to the dibenzyl derivative .

- Biological Activity : Acts as a competitive inhibitor of prolyl-4-hydroxylases (P4Hs), with a lower IC50 (higher potency) compared to pyridine-2,5-dicarboxylate. For human P4Hs, pyridine-2,4-dicarboxylate exhibits a 4–7-fold lower IC50 than the 2,5-isomer .

- Coordination Chemistry : Forms distinct metal-organic frameworks (MOFs) due to carboxylate positioning. For instance, KAYBUJ51 MOFs with pyridine-2,4-dicarboxylate differ topologically from 2,5-isomer-based frameworks despite identical compositions .

Diethyl Pyridine-2,5-Dicarboxylate (PD25)

- Applications : Serves as a precursor for enzyme inhibitors and MOFs.

- Inhibition Profile : Higher IC50 (lower potency) against collagen prolyl hydroxylases (C-P4Hs) compared to pyridine-2,4-dicarboxylate. However, in Brugia malayi PHY-1, pyridine-2,5-dicarboxylate shows a 2-fold lower Ki than in human or C. elegans enzymes, indicating species-specific efficacy .

Diethyl Pyrrole-2,5-Dicarboxylate

- Synthesis : Produced via multistep routes, including unexpected pathways, and characterized by X-ray diffraction .

- Applications : Medicinal chemistry precursor for tricyclic aziridines and Janus kinase inhibitors .

Physicochemical and Structural Properties

Coordination Chemistry and Material Science

- Copper Complexes : Pyridine-2,5-dicarboxylate forms Cu(II) complexes with bond lengths (Cu–O) of 1.936–1.958 Å, comparable to other dicarboxylate ligands .

- Bismuth MOFs: Mechanochemical synthesis of bismuth-pyridine-2,5-dicarboxylate compounds yields solvent-free frameworks with validated coordination spheres via Raman and EXAFS .

- Topological Differences : Isomeric ligands (e.g., pyridine-2,4- vs. 2,5-dicarboxylate) generate MOFs with distinct topologies despite identical compositions (e.g., KAYBIX vs. KAYBUJ51) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.